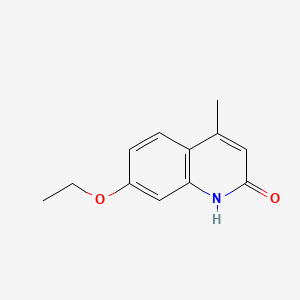

7-Ethoxy-4-methylquinolin-2(1H)-one

Description

Properties

CAS No. |

105908-28-9 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.241 |

IUPAC Name |

7-ethoxy-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

LKYSCAAXJTYMFZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)N2)C |

Synonyms |

Carbostyril, 7-ethoxy-4-methyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity

7-Hydroxy vs. 7-Ethoxy Derivatives

- 7-Hydroxy-4-methylquinolin-2(1H)-one: The hydroxyl group (–OH) participates in hydrogen bonding, enhancing solubility in polar solvents. However, it undergoes SN2 reactions with propargyl halides to form propargyl ethers, which cyclize into tricyclic heterocycles under thermal conditions .

- 7-Ethoxy-4-methylquinolin-2(1H)-one: The ethoxy group, being bulkier and less polar, reduces hydrogen-bonding capacity. It likely undergoes similar SN2 reactions but with altered kinetics due to steric hindrance.

7-Methoxy vs. 7-Ethoxy Derivatives

- This may enhance reactivity in electrophilic substitutions compared to ethoxy analogs .

- Spectral shifts in NMR (e.g., downfield aromatic protons) are expected compared to methoxy derivatives .

Structural and Spectral Comparisons

Key Structural Analogs

Notable Trends

- Lipophilicity: Ethoxy and nonyl derivatives exhibit higher logP values than hydroxy or methoxy analogs, favoring passive diffusion in biological systems .

Preparation Methods

Reaction Conditions and Optimization

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 50–80°C |

| Reaction Time | 8–12 h |

| Base | K₂CO₃ (2.5 equiv) |

| Ethylating Agent | Ethyl iodide (1.2 equiv) |

| Solvent | DMF |

This method’s limitations include side reactions such as over-alkylation, necessitating careful stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction rates and reducing energy consumption. A modified protocol from involves:

-

Starting Material: 4-Methyl-2-(1H)-quinolinone (1.23 g).

-

Ethylating Agent: Ethyl chloroacetate (0.54 g).

-

Solvent System: Ethyl acetate and distilled water.

-

Conditions: 300 W microwave irradiation for 25 minutes.

Advantages:

Mechanism:

Microwave energy promotes rapid dipole rotation, facilitating the nucleophilic attack of the ethoxide ion on the chloroacetate electrophile. The aqueous-organic biphasic system minimizes byproducts.

Palladium-mediated Suzuki-Miyaura coupling enables the introduction of ethoxy groups via aryl boronic esters. This method, adapted from, involves:

Key Observations:

Reaction Scheme:

Diazotization-Alkoxylation Sequence

A two-step approach from utilizes diazotization of 7-amino-4-methylquinolin-2(1H)-one followed by alkoxylation:

-

Diazotization: Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C.

-

Alkoxylation: Reaction with ethanol in the presence of copper(I) oxide (Cu₂O).

Optimization Insights:

-

Temperature Control: Maintaining <5°C prevents diazonium salt decomposition.

Photochemical Synthesis

Visible light-mediated synthesis, as described in, employs 1,8-dimethoxyacridinium (PC 4) as a photocatalyst under blue LED irradiation:

Performance Metrics:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 60–75 | 8–12 h | Low | High |

| Microwave-Assisted | 94 | 25 min | Moderate | Moderate |

| Palladium-Catalyzed | 60–70 | 18 h | High | Low |

| Diazotization | 50–65 | 6–8 h | Low | Moderate |

| Photochemical | 70–80 | 8 h | High | Low |

Q & A

Q. How can catalytic systems optimize the synthesis of dihydroquinolinone derivatives?

- Methodological Answer : Green chemistry approaches (e.g., Fe₃O4@EDTA/CuI nanocatalysts) enhance yields (>85%) and reduce reaction times (2–4 hours). Comparative studies (Table 3 in ) show superior efficiency over traditional catalysts (e.g., HCl, Al₂O₃) in solvent-free conditions.

Q. What methodologies identify structure-activity relationships (SAR) for antimicrobial quinolin-2(1H)-ones?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial targets (e.g., DNA gyrase).

- QSAR modeling correlates substituent electronic parameters (Hammett σ) with bioactivity.

- In vitro assays validate SAR hypotheses, such as enhanced activity with electron-withdrawing groups (e.g., -F, -Cl) at C-7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.